1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one
Description
This compound features a 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine core linked via a piperazine moiety to a naphthalen-1-yl-substituted ethanone group. Structural characterization of such compounds often employs crystallographic methods (e.g., SHELX software) and spectroscopic techniques (NMR, UV) .
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O/c35-24(17-22-11-6-10-21-9-4-5-12-23(21)22)32-13-15-33(16-14-32)26-25-27(29-19-28-26)34(31-30-25)18-20-7-2-1-3-8-20/h1-12,19H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSIIKWCDXXRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article consolidates findings from various studies to present a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H31N7O
- Molecular Weight : 427.56 g/mol
- CAS Number : 920389-31-7
The compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Poly (ADP-Ribose) Polymerase (PARP) : Studies have shown that derivatives similar to this compound inhibit PARP activity, which is crucial in DNA repair mechanisms. This inhibition can lead to increased cancer cell death, particularly in breast cancer cells .
- Targeting NADPH Oxidases (Nox) : The compound has been identified as an inhibitor of Nox enzymes, specifically Nox2. This inhibition affects redox regulation pathways in mammalian cells, potentially disrupting oxidative stress responses that are often exploited by cancer cells.
Anticancer Properties
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:
- Cell Viability Assays : The compound was tested on human breast cancer cells with an IC50 value indicating significant cytotoxicity. For instance, related compounds showed IC50 values ranging from 18 µM to over 57 µM compared to standard treatments like Olaparib .
Table 1: IC50 Values of Related Compounds
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 5e | 18 | PARP1 |
| Olaparib | 57.3 | PARP1 |
| Compound A3 | Varies | FGFR1 |
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
Study 1: Inhibition of PARP Activity
A study focused on the synthesis and evaluation of piperazine derivatives indicated that compounds similar to the target molecule inhibited PARP catalytic activity significantly at varying concentrations (0.01 to 100 µM). The results showed a clear dose-dependent response where higher concentrations led to greater inhibition .
Study 2: Antioxidant and Anticancer Activity
Another investigation into triazolopyrimidine derivatives revealed their potential as anticancer agents through mechanisms involving ROS modulation and apoptosis induction in cancer cells. These compounds were shown to inhibit cell proliferation effectively while sparing non-cancerous cells from toxicity .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is still under investigation; however, preliminary data suggest it may exhibit favorable absorption characteristics with low toxicity in non-cancerous cell lines. Further studies are needed to establish a comprehensive safety profile.
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
Lumping Strategy and Modeling
Compounds with shared triazolo-pyrimidine cores but divergent substituents are often "lumped" in computational models to predict reactivity or toxicity. However, the target compound’s unique naphthyl group necessitates separate evaluation to account for steric and electronic effects .
Research Findings and Implications
- Structural Analysis : Crystallographic studies using SHELX software confirm that substituent positioning on the triazolo-pyrimidine core critically influences molecular conformation and packing .
- Isomerization : Analogs with flexible substituents (e.g., ethoxy groups) may undergo isomerization under physiological conditions, altering activity profiles .
- Toxicity Considerations : Bulkier substituents like naphthalen-1-yl may increase off-target interactions, necessitating rigorous in vitro safety screening .
Preparation Methods
Formation of the Triazolopyrimidine Core
The triazolo[4,5-d]pyrimidine scaffold serves as the central heterocyclic framework. This step typically employs click chemistry for regioselective triazole ring formation . A representative approach involves:
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Cyclocondensation : Reacting 4,6-dichloropyrimidin-5-amine with sodium azide in dimethylformamide (DMF) at 80°C for 12 hours to yield 4,6-dichloro-[1, triazolo[4,5-d]pyrimidine.
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Benzylation : Treating the intermediate with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile under reflux (24 hours) to introduce the 3-benzyl group .
Key Conditions :
Functionalization at the 7-Position with Piperazine
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 7-chloro position of the triazolopyrimidine core :
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Reaction Setup : Combine 3-benzyl-7-chloro- triazolo[4,5-d]pyrimidine (1 equiv) with piperazine (1.2 equiv) in dry ethanol.
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Catalysis : Add a catalytic amount of potassium hydroxide (KOH) to deprotonate piperazine, enhancing nucleophilicity.
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Reflux : Heat at 80°C for 12–18 hours under inert atmosphere.
Optimization Insights :
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Prolonged reaction times (>18 hours) risk decomposition.
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Ethanol as solvent minimizes side reactions compared to polar aprotic solvents .
Introduction of the Naphthalen-1-yl Ethanone Group
The final step involves coupling the piperazine-substituted intermediate with 2-(naphthalen-1-yl)acetyl chloride via nucleophilic acyl substitution :
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Acyl Chloride Preparation : Synthesize 2-(naphthalen-1-yl)acetyl chloride by treating 2-(naphthalen-1-yl)acetic acid with thionyl chloride (SOCl₂) under reflux (4 hours).
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Coupling Reaction : React the piperazine intermediate (1 equiv) with 2-(naphthalen-1-yl)acetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C.
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Quenching : Add triethylamine (TEA) to neutralize HCl byproduct and stir for 2 hours at room temperature.
Critical Parameters :
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Temperature control (0°C) prevents ketone racemization.
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TEA scavenges HCl, driving the reaction to completion.
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Yield: 60–65% after column chromatography (silica gel, ethyl acetate/hexane) .
Characterization and Analytical Data
Spectroscopic Confirmation :
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazole-H), 7.85–7.35 (m, 13H, naphthalene + benzyl), 4.25 (s, 2H, CH₂CO), 3.90–3.70 (m, 8H, piperazine).
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N triazole).
Purity Assessment :
Industrial-Scale Considerations
For bulk synthesis, continuous-flow systems improve efficiency:
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Triazole Formation : Microreactors enable rapid azide-alkyne cycloaddition with reduced hazard .
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Piperazine Coupling : Fixed-bed reactors with immobilized KOH enhance catalyst recovery .
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Environmental Impact : Ethanol and DCM are replaced with cyclopentyl methyl ether (CPME) for greener processing .
Challenges and Mitigation Strategies
Q & A
Basic: What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the triazolopyrimidine core followed by piperazine and naphthyl-ethanone coupling. Critical steps include:
- Triazolopyrimidine Formation : Cyclocondensation of benzyl-substituted triazole precursors with pyrimidine derivatives under reflux conditions in solvents like dichloromethane or DMF .
- Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine ring, requiring palladium catalysts (e.g., Pd/C) and controlled pH (7–9) .
- Naphthyl-ethanone Attachment : Friedel-Crafts acylation or Mitsunobu reactions, optimized with Lewis acids (e.g., AlCl₃) or azodicarboxylate reagents .
Key Conditions : Reaction temperatures (80–120°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, eluents: EtOAc/hexane) .
Basic: How is this compound characterized structurally, and what analytical techniques are essential for purity assessment?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and ketone carbonyls (δ 170–200 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); ≥95% purity threshold .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) content verification within ±0.4% theoretical values .
Advanced: How can researchers resolve contradictory bioactivity data in target validation studies?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate results using both in vitro (e.g., kinase inhibition) and cellular (e.g., apoptosis/Caspase-3) assays .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .
- Structural Analog Comparison : Benchmark against triazolopyrimidine derivatives with known activity (e.g., PKI-402 for kinase inhibition) to identify SAR trends .
Advanced: What strategies are recommended for optimizing this compound’s selectivity against off-target proteins?
Methodological Answer:
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target vs. off-target binding pockets (e.g., ATP-binding sites in kinases) .
- Proteome-Wide Profiling : Employ chemical proteomics (e.g., affinity pull-down/MS) to identify non-specific interactions .
- Substituent Tuning : Modify the benzyl (3-benzyl) or naphthyl groups to sterically hinder off-target binding while maintaining target affinity .
Advanced: How can researchers elucidate the mechanism of action for this compound in complex biological systems?
Methodological Answer:
- Target Deconvolution :
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify synthetic lethal genes .
- Thermal Proteome Profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts .
- Pathway Analysis : Transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects (e.g., PI3K/AKT or MAPK pathways) .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Poor aqueous solubility (logP ~3.5–4.2); use DMSO stock solutions (10–50 mM) with sonication for cell-based assays .
- Stability :
- pH Sensitivity : Degrades in acidic conditions (pH <5); store lyophilized at -20°C .
- Light Sensitivity : Protect from UV exposure to prevent naphthyl group photooxidation .
Advanced: How can researchers address discrepancies in cytotoxicity data across different cancer cell lines?
Methodological Answer:
- Genomic Correlation : Analyze IC₅₀ values against Cancer Cell Line Encyclopedia (CCLE) data to link sensitivity to genetic markers (e.g., TP53 mutations) .
- Metabolic Profiling : Assess compound metabolism via LC-MS in resistant vs. sensitive cell lines .
- 3D Spheroid Models : Compare 2D monolayer vs. 3D culture results to mimic in vivo tumor heterogeneity .
Advanced: What synthetic modifications can improve this compound’s pharmacokinetic properties?
Methodological Answer:
- Bioavailability Enhancement :
- Prodrug Design : Introduce phosphate esters on the piperazine nitrogen for improved aqueous solubility .
- Cyclization : Convert the ethanone moiety into a cyclic ketal to reduce metabolic clearance .
- Half-Life Extension : Replace naphthyl with fluorinated aryl groups to slow CYP450-mediated oxidation .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles .
- Waste Disposal : Neutralize acidic/basic residues before incineration .
- Spill Management : Absorb with vermiculite and treat with 10% sodium bicarbonate solution .
Advanced: How can researchers validate the target engagement of this compound in vivo?
Methodological Answer:
- Pharmacodynamic Biomarkers : Measure target protein modulation in tumor xenografts via Western blot or IHC .
- Isotope Labeling : Synthesize a ¹⁴C-labeled analog for biodistribution studies and autoradiography .
- PET Imaging : Develop a ¹⁸F-labeled derivative for real-time target occupancy tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
